Tezosentan

Catalog No.
S545083
CAS No.
180384-57-0
M.F
C27H27N9O6S
M. Wt
605.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tezosentan

CAS Number

180384-57-0

Product Name

Tezosentan

IUPAC Name

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-propan-2-ylpyridine-2-sulfonamide

Molecular Formula

C27H27N9O6S

Molecular Weight

605.6 g/mol

InChI

InChI=1S/C27H27N9O6S/c1-16(2)18-8-9-22(29-15-18)43(38,39)34-26-23(42-21-7-5-4-6-20(21)40-3)27(41-13-12-37)31-24(30-26)17-10-11-28-19(14-17)25-32-35-36-33-25/h4-11,14-16,37H,12-13H2,1-3H3,(H,30,31,34)(H,32,33,35,36)

InChI Key

TUYWTLTWNJOZNY-UHFFFAOYSA-N

SMILES

CC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC

Solubility

Soluble in DMSO, not in water

Synonyms

5-isopropyl-pyridine-2-sulfonic acid 6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-2-(2-1H-tetrazol-5-yl--pyridin-4-yl)--pyrimidin-4-ylamide, RO 61-0612, RO 610612, tezosentan

Canonical SMILES

CC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC

Description

The exact mass of the compound Tezosentan is 605.1805 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pulmonary Arterial Hypertension (PAH)

Tezosentan was initially investigated as a treatment for PAH, a condition characterized by high blood pressure in the arteries supplying the lungs. Early studies showed promise in improving exercise capacity and hemodynamics (blood flow) in patients with PAH []. However, larger clinical trials did not demonstrate significant benefits compared to other PAH medications, and Tezosentan is not currently used for this purpose [].

Other Areas of Research

Beyond PAH, Tezosentan's ability to affect blood vessel function has led to exploration in other areas:

  • Acute Lung Injury: Studies in animal models suggest Tezosentan might protect against lung injury caused by certain toxins [].
  • Portal Hypertension: Research has investigated Tezosentan's impact on blood flow in the portal vein, which carries blood to the liver. These studies aimed to assess its potential for treating portal hypertension, a condition of high blood pressure in the portal vein [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.4

Exact Mass

605.1805

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

64J9J55263

Drug Indication

Investigated for use/treatment in congestive heart failure, liver disease, and heart disease.

MeSH Pharmacological Classification

Vasodilator Agents

Other CAS

180384-57-0

Wikipedia

Tezosentan

Biological Half Life

A pronounced and rapid disposition phase (half-life 6 min), accounting for the major part of the elimination, was followed by a slower phase (half-life 3 h), probably caused by distribution from tissues.

Dates

Modify: 2023-08-15
1: Mommerot A, Denault AY, Dupuis J, Carrier M, Perrault LP. Cardiopulmonary bypass is associated with altered vascular reactivity of isolated pulmonary artery in a porcine model: therapeutic potential of inhaled tezosentan. J Cardiothorac Vasc Anesth. 2014 Jun;28(3):698-708. doi: 10.1053/j.jvca.2013.12.013. PubMed PMID: 24917060.
2: Denault AY, Pearl RG, Michler RE, Rao V, Tsui SS, Seitelberger R, Cromie M, Lindberg E, D'Armini AM. Tezosentan and right ventricular failure in patients with pulmonary hypertension undergoing cardiac surgery: the TACTICS trial. J Cardiothorac Vasc Anesth. 2013 Dec;27(6):1212-7. doi: 10.1053/j.jvca.2013.01.023. Epub 2013 Mar 21. PubMed PMID: 23523254.
3: Kumar S, Oishi PE, Rafikov R, Aggarwal S, Hou Y, Datar SA, Sharma S, Azakie A, Fineman JR, Black SM. Tezosentan increases nitric oxide signaling via enhanced hydrogen peroxide generation in lambs with surgically induced acute increases in pulmonary blood flow. J Cell Biochem. 2013 Feb;114(2):435-47. doi: 10.1002/jcb.24383. PubMed PMID: 22961736; PubMed Central PMCID: PMC3906673.
4: Leskelä HV, Vuolteenaho O, Koivula MK, Taskinen P, Ruskoaho H, Peltonen T, Lehenkari P. Tezosentan inhibits uptake of proinflammatory endothelin-1 in stenotic aortic valves. J Heart Valve Dis. 2012 Jan;21(1):23-30. PubMed PMID: 22474738.
5: Lourenço AP, Vasques-Nóvoa F, Oliveira-Pinto J, Fontoura D, Roncon-Albuquerque R Jr, Leite-Moreira AF. Haemodynamic and neuroendocrine effects of tezosentan in chronic experimental pulmonary hypertension. Intensive Care Med. 2012 Jun;38(6):1050-60. doi: 10.1007/s00134-012-2484-5. Epub 2012 Feb 14. PubMed PMID: 22349420.
6: Atalay F, Yurdakan G, Yilmaz-Sipahi E. Effect of the endothelin receptor antagonist tezosentan on alpha-naphthylthiourea-induced lung injury in rats. Kaohsiung J Med Sci. 2012 Feb;28(2):72-8. doi: 10.1016/j.kjms.2011.10.019. Epub 2012 Jan 14. PubMed PMID: 22313533.
7: Lebrec D, Bosch J, Jalan R, Dudley FJ, Jessic R, Moreau R, Garcia-Pagan JC, Mookerjee RP, Chiossi E, Van Giersbergen PL, Kusic-Pajic A, Dingemanse J. Hemodynamics and pharmacokinetics of tezosentan, a dual endothelin receptor antagonist, in patients with cirrhosis. Eur J Clin Pharmacol. 2012 May;68(5):533-41. doi: 10.1007/s00228-011-1157-6. Epub 2011 Nov 20. PubMed PMID: 22101624.
8: Hedelin P, Kylhammar D, Rådegran G. Dual endothelin receptor blockade with tezosentan markedly attenuates hypoxia-induced pulmonary vasoconstriction in a porcine model. Acta Physiol (Oxf). 2012 Mar;204(3):419-34. doi: 10.1111/j.1748-1716.2011.02339.x. Epub 2011 Aug 12. PubMed PMID: 21726419.
9: Ruane-O'Hora T, Rae MG, Markos F. Effect of clazosentan, a selective endothelin A receptor antagonist, and tezosentan, a dual endothelin A/B antagonist, on pulsatile shear stress induced constriction of the iliac in the anaesthetized pig. Clin Exp Pharmacol Physiol. 2011 Aug;38(8):515-20. doi: 10.1111/j.1440-1681.2011.05540.x. PubMed PMID: 21575033.
10: Ryu SM, Kim HJ, Cho KR, Jo WM. Myocardial protective effect of tezosentan, an endothelin receptor antagonist, for ischemia-reperfusion injury in experimental heart failure models. J Korean Med Sci. 2009 Oct;24(5):782-8. doi: 10.3346/jkms.2009.24.5.782. Epub 2009 Sep 23. PubMed PMID: 19794971; PubMed Central PMCID: PMC2752756.
11: Gulmen S, Kiris I, Narin C, Ceylan BG, Mermi B, Sutcu R, Meteoglu I. Tezosentan reduces the renal injury induced by abdominal aortic ischemia-reperfusion in rats. J Surg Res. 2009 Nov;157(1):e7-e13. doi: 10.1016/j.jss.2008.08.011. Epub 2008 Oct 24. PubMed PMID: 19329125.
12: Dingemanse J, Halabi A, van Giersbergen PL. Influence of liver cirrhosis on the pharmacokinetics, pharmacodynamics, and safety of tezosentan. J Clin Pharmacol. 2009 Apr;49(4):455-64. doi: 10.1177/0091270008330157. PubMed PMID: 19318695.
13: Persson BP, Rossi P, Weitzberg E, Oldner A. Inhaled tezosentan reduces pulmonary hypertension in endotoxin-induced lung injury. Shock. 2009 Oct;32(4):427-34. doi: 10.1097/SHK.0b013e31819e2cbb. PubMed PMID: 19197226.
14: Kiriş I, Narin C, Gülmen S, Yilmaz N, Sütçü R, Kapucuoğlu N. Endothelin receptor antagonism by tezosentan attenuates lung injury induced by aortic ischemia-reperfusion. Ann Vasc Surg. 2009 May-Jun;23(3):382-91. doi: 10.1016/j.avsg.2008.10.003. Epub 2009 Jan 9. PubMed PMID: 19135850.
15: Aneman A, Treggiari MM, Burgener D, Laesser M, Strasser S, Hadengue A. Tezosentan normalizes hepatomesenteric perfusion in a porcine model of cardiac tamponade. Acta Anaesthesiol Scand. 2009 Feb;53(2):203-9. doi: 10.1111/j.1399-6576.2008.01834.x. Epub 2008 Dec 15. PubMed PMID: 19094177.
16: Farmer DG, Kaldas F, Anselmo D, Katori M, Shen XD, Lassman C, Kaldas M, Clozel M, Busuttil RW, Kupiec-Weglinski J. Tezosentan, a novel endothelin receptor antagonist, markedly reduces rat hepatic ischemia and reperfusion injury in three different models. Liver Transpl. 2008 Dec;14(12):1737-44. doi: 10.1002/lt.21621. PubMed PMID: 19025917; PubMed Central PMCID: PMC2975480.
17: Fenhammar J, Andersson A, Frithiof R, Forestier J, Weitzberg E, Sollevi A, Hjelmqvist H. The endothelin receptor antagonist tezosentan improves renal microcirculation in a porcine model of endotoxemic shock. Acta Anaesthesiol Scand. 2008 Nov;52(10):1385-93. doi: 10.1111/j.1399-6576.2008.01768.x. PubMed PMID: 19025532.
18: Narin C, Kiris I, Gülmen S, Toy H, Yilmaz N, Sütcü R. Endothelin receptor blockade with tezosentan ameliorates myocardial injury induced by abdominal aortic ischemia-reperfusion. Tohoku J Exp Med. 2008 Nov;216(3):267-76. PubMed PMID: 18987461.
19: Geiger R, Treml B, Kleinsasser A, Neu N, Fischer V, Stein JI, Loeckinger A. Intravenous tezosentan and vardenafil attenuate acute hypoxic pulmonary hypertension. High Alt Med Biol. 2008 Fall;9(3):223-7. doi: 10.1089/ham.2008.1024. PubMed PMID: 18800959.
20: Andersson A, Fenhammar J, Frithiof R, Weitzberg E, Sollevi A, Hjelmqvist H. Mixed endothelin receptor antagonism with tezosentan improves intestinal microcirculation in endotoxemic shock. J Surg Res. 2008 Sep;149(1):138-47. doi: 10.1016/j.jss.2007.12.751. Epub 2008 Jan 11. PubMed PMID: 18639249.

Explore Compound Types